5,6-Dihydro-4H-thieno[3,4-c]pyrrole
Overview
Description
5,6-Dihydro-4H-thieno[3,4-c]pyrrole: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in the presence of sodium cyanoborohydride and a solvent mixture of methanol and acetic acid . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-thieno[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
5,6-Dihydro-4H-thieno[3,4-c]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, in organic photovoltaic cells, it acts as an electron-deficient unit that facilitates charge transport and improves the efficiency of the cells . In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound is structurally similar but contains additional carbonyl groups, which significantly alter its chemical properties and applications.
Dithieno[3,2-b2’,3’-d]pyrrole: Another related compound with a different ring fusion pattern, leading to distinct electronic properties and applications.
Uniqueness
5,6-Dihydro-4H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and the absence of additional functional groups, which makes it a versatile building block for various chemical syntheses and applications. Its relatively simple structure allows for easy modification and functionalization, making it a valuable compound in both academic research and industrial applications.
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYDCWVBWBDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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